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Compound of Interest

Compound Name: 2,3-Difluorobenzamide

Cat. No.: B105335

Benzamides are a cornerstone scaffold in drug discovery, present in a wide array of
pharmacologically active agents.[1] The incorporation of fluorine into organic molecules is a
well-established strategy in medicinal chemistry to modulate key properties such as metabolic
stability, lipophilicity, and binding affinity.[2] 2,3-Difluorobenzamide serves as a valuable
intermediate and structural motif, where the ortho- and meta-positioned fluorine atoms create a
distinct electronic and steric profile, making a detailed structural elucidation essential for its
rational application in molecular design.

Molecular Identity and Physicochemical Properties

2,3-Difluorobenzamide is a solid at room temperature with the key properties summarized in
the table below. These properties form the foundational data for its handling, characterization,
and application in synthetic and analytical workflows.
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Property Value Reference(s)
IUPAC Name 2,3-difluorobenzamide [3]
CAS Number 18355-75-4 [3]
Molecular Formula C7HsF2NO [3]
Molecular Weight 157.12 g/mol [4]
Melting Point 114-119 °C [4]
Appearance Solid [4]
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Elucidation of the Molecular Structure
Core Geometry and Electronic Effects

The structure of 2,3-Difluorobenzamide consists of a planar phenyl ring bonded to an amide
group (-CONHz). The two fluorine atoms at positions 2 (ortho) and 3 (meta) relative to the
amide substituent are critical to its properties.

 Inductive Effect: Fluorine is the most electronegative element, exerting a strong electron-
withdrawing inductive effect (-I) on the aromatic ring. This effect decreases the electron
density of the ring and influences the acidity of the amide protons.

* Resonance Effect: Fluorine can also donate electron density to the aromatic ring via a +R
(mesomeric) effect through its lone pairs. However, due to poor 2p-2p orbital overlap
between carbon and fluorine, this effect is significantly weaker than its inductive effect.

o Conformation: The rotational barrier around the C(aryl)-C(amide) bond and the C-N amide
bond dictates the molecule's overall conformation. The planarity of the amide group is well-
established, but its dihedral angle relative to the phenyl ring is influenced by both steric
hindrance from the ortho-fluorine and the potential for intramolecular hydrogen bonding.
Computational studies on related molecules like 2-fluorobenzamide have shown that
intramolecular N-H---F hydrogen bonds can be a stabilizing factor, influencing the preferred
conformation.[5]
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Computational Modeling: A Theoretical Approach

Density Functional Theory (DFT) is a powerful tool for predicting the structural and electronic
properties of molecules like 2,3-Difluorobenzamide.[6] A typical workflow involves geometry
optimization followed by frequency and electronic property calculations.

Workflow for DFT Analysis of 2,3-Difluorobenzamide:
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Caption: A typical DFT workflow for structural and electronic analysis.

DFT calculations can provide insights into bond lengths, angles, vibrational modes, and the
distribution of electron density, corroborating experimental findings and explaining the
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molecule's reactivity.[7]

Solid-State Structure and Supramolecular Assembly

While a detailed single-crystal X-ray diffraction study of 2,3-Difluorobenzamide is not widely
published, its crystal structure is cataloged in the Cambridge Structural Database (CSD) under
the reference code APINUK.[8] The analysis of related fluorinated benzamides provides a
robust framework for understanding its solid-state packing.[1][9]

The primary intermolecular interaction governing the crystal packing of benzamides is the
hydrogen bond between the amide N-H protons and the carbonyl oxygen. This typically leads
to the formation of a robust centrosymmetric dimer, known as the R22(8) motif.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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© 2025 BenchChem. All rights reserved. 5/5 Tech Support


https://www.benchchem.com/product/b105335#molecular-structure-of-2-3-difluorobenzamide
https://www.benchchem.com/product/b105335#molecular-structure-of-2-3-difluorobenzamide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b105335?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

